molecular formula C15H25NO4 B13524669 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid

5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B13524669
M. Wt: 283.36 g/mol
InChI Key: GHUVUMLNLXGPBT-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.2]octane scaffold, a rigid tricyclic system that imparts unique conformational stability. Key functional groups include:

  • A tert-butoxycarbonyl (Boc)-protected amino group at position 5.
  • A methyl group at position 2.
  • A carboxylic acid at position 2.

The Boc group serves as a protective moiety for the amine, enabling controlled deprotection in synthetic workflows.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-7-10-6-5-9(11)8-15(10,4)12(17)18/h9-11H,5-8H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

GHUVUMLNLXGPBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1CC2NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane skeleton can be synthesized starting from 1,4-dimethylene cyclohexane via oxidative or catalytic transformations. A key patented method involves:

  • Oxidation of 1,4-dimethylene cyclohexane using an oxidizing agent in the presence of a transition metal catalyst (e.g., cobalt, ruthenium) to generate functionalized bicyclo[2.2.2]octane intermediates.

  • Hydroformylation : Treatment of the bicyclic intermediate with carbon monoxide and hydrogen under high pressure (5–300 bar) and elevated temperature (90–250 °C) in the presence of cobalt or ruthenium catalysts introduces aldehyde functionalities that can be further transformed into carboxylic acids.

  • Oxidation and hydrogenation steps may be applied sequentially to achieve the desired oxidation state and saturation of the bicyclic framework.

Installation of the Boc-Protected Amino Group at Position 5

  • The amino group at the 5-position is introduced via amination reactions , typically involving:

    • Treatment of acid halides or anhydrides with ammonia or amine sources to form amino derivatives.

    • Subsequent protection of the amino group with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the Boc-protected amino functionality.

  • Reductive amination may be employed to convert aldehyde intermediates into amines before Boc protection.

Purification and Isolation

  • After the reaction sequence, the mixture is quenched with water or alcohols to hydrolyze intermediates and isolate the target compound.

  • Purification is typically achieved by crystallization or chromatographic methods to obtain the compound in high purity (~95% or higher).

Detailed Reaction Scheme and Conditions

Step Reagents/Conditions Outcome/Notes
1. Oxidation of 1,4-dimethylene cyclohexane Oxidizing agent + transition metal catalyst (e.g., Ru, Co) Formation of bicyclo[2.2.2]octane intermediates
2. Hydroformylation CO + H2, Co or Ru catalyst, 90–250 °C, 5–300 bar Introduction of aldehyde groups at bridgehead positions
3. Oxidation Oxidizing agent (e.g., KMnO4, CrO3) Conversion of aldehydes to carboxylic acids
4. Amination NH3 or amine source, acid halide or anhydride intermediate Introduction of amino group at position 5
5. Boc Protection Boc-Cl, base (e.g., triethylamine), solvent (e.g., DCM) Formation of Boc-protected amino group
6. Purification Quenching with water/alcohol, crystallization or chromatography Isolation of pure 5-{[(tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid

Mechanistic Insights and Catalytic Considerations

  • The use of transition metal catalysts such as cobalt and ruthenium complexes facilitates the hydroformylation and carbonylation steps by activating carbon monoxide and hydrogen, enabling selective formation of aldehyde intermediates in the bicyclic framework.

  • The strong acid medium (concentrated sulfuric acid or fuming sulfuric acid) protonates intermediates and stabilizes carbocationic species, promoting electrophilic substitution and carbonylation reactions.

  • Reductive amination under catalytic hydrogenation conditions allows the conversion of aldehyde groups to amines, which are then protected by Boc groups to prevent side reactions during subsequent steps.

  • Water and alcohol quenching steps are carefully controlled to avoid premature hydrolysis or decomposition of sensitive intermediates.

Summary of Key Research Findings

  • Patented synthetic routes emphasize the importance of high acid concentration and controlled temperature/pressure to maximize yield and selectivity for bicyclo[2.2.2]octane derivatives with functionalized bridgehead groups.

  • The Boc-protected amino group introduction is generally performed after establishing the carboxylic acid functionality to avoid complications from free amines during harsh reaction conditions.

  • The bicyclic scaffold's steric environment influences reactivity, requiring careful optimization of reaction parameters for each step.

  • Purity levels of 95% or higher are achievable with proper purification protocols, ensuring suitability for further synthetic applications or medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs and their key differences:

Compound Name Molecular Formula Substituents Key Features Source (CAS/Reference)
Target Compound : 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid C₁₅H₂₃NO₄ (est.) Boc-amino (C5), methyl (C2), COOH (C2) Rigid bicyclo[2.2.2]octane; steric hindrance from methyl group Not explicitly listed
di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid C₁₄H₂₁NO₄ Boc-amino (C3), COOH (C2), double bond (C5-C6) Unsaturated ring; lower melting point (117–120°C); 63% synthesis yield
4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid C₁₄H₂₁NO₄ Boc-amino (C4), COOH (C1) Substituent positions alter electronic properties; commercial availability CAS 943845-74-7
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ Boc-amino (C3), hydroxyl (C5), COOH (C1) Aromatic system; higher polarity and melting point (150–151°C) CAS 232595-59-4
8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid C₁₃H₂₁NO₄ Boc-aza (N8), COOH (C2) Bicyclo[3.2.1] system; nitrogen in ring backbone CAS 1366053-52-2
tert-Butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate C₁₂H₂₂N₂O₂ Boc-aza (N2), amino (C4) Aza-substitution; potential for hydrogen bonding CAS 1311390-89-2

Key Comparative Insights

Ring Saturation and Conformation
  • The unsaturated analog in (oct-5-ene) exhibits reduced rigidity compared to the fully saturated bicyclo[2.2.2]octane core of the target compound. This difference may influence binding affinity in medicinal chemistry applications.
  • Bicyclo[3.2.1] systems (e.g., ) have distinct bridge geometries, altering steric and electronic profiles compared to bicyclo[2.2.2] frameworks.
Functional Group Positioning
  • The Boc-amino group at position 5 in the target compound contrasts with position 3 in and position 4 in .

Biological Activity

5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in synthetic organic chemistry, particularly in peptide synthesis.

Structural Characteristics

The unique bicyclic structure of this compound imparts specific steric and electronic properties, influencing its reactivity and biological interactions. The presence of the Boc group allows for selective reactions, making it valuable in the synthesis of biologically active peptides.

Biological Activity

The biological activity of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid is primarily associated with its function as a protecting group in peptide synthesis. The Boc group can be selectively removed under acidic conditions, facilitating the controlled release of amine functionalities, which is crucial for the formation of active peptides.

The mechanism by which this compound exerts its biological activity involves:

  • Selective Deprotection : The Boc group can be cleaved in acidic environments, allowing for the liberation of amino groups that can participate in further biochemical reactions.
  • Reactivity with Nucleophiles and Electrophiles : The compound's structure allows it to interact with various nucleophiles and electrophiles, enhancing its utility in chemical biology and medicinal chemistry.

Applications

5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid is utilized in:

  • Peptide Synthesis : Its ability to protect amino groups while allowing for selective reactions makes it ideal for synthesizing complex peptides.
  • Biological Research : Interaction studies involving this compound focus on its reactivity and how it can be used to modify biomolecules.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
5-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acidSimilar structure but lacks methyl groupLess steric hindrance
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxamideContains an amide group instead of a carboxylic acidDifferent reactivity due to amide bond
4-{[(Tert-butoxy)carbonyl]amino}-bicyclo[3.3.1]nonane-3-carboxylic acidDifferent bicyclic frameworkVariation in ring size affects properties

Case Studies

Research has demonstrated the effectiveness of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid in synthesizing various biologically active peptides. For instance, studies have shown that the controlled release of amino functionalities leads to enhanced biological activity and specificity in peptide interactions.

Example Study

In one study, researchers utilized this compound to synthesize a series of peptides with improved bioactivity compared to those synthesized without protective groups. The selective deprotection allowed for precise modifications that enhanced receptor binding affinities.

Q & A

Basic: What are the optimal synthetic routes for introducing the Boc-protecting group in this bicyclic compound?

The Boc (tert-butoxycarbonyl) group is introduced via reaction with tert-butoxycarbonyl chloride (BocCl) or di-tert-butyl dicarbonate (Boc₂O). In anhydrous solvents like dichloromethane or tetrahydrofuran, BocCl reacts with the amino group in the presence of a base (e.g., triethylamine) at 0–25°C. Industrial-scale synthesis favors Boc₂O due to milder conditions and higher yields. Post-reaction, purification via crystallization or chromatography ensures purity .

Basic: Which analytical techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : Confirms bicyclo[2.2.2]octane geometry and Boc-group placement via characteristic tert-butyl signals (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₂N₂O₄: ~293.15 m/z) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bicyclic ring conformation .

Advanced: How does the bicyclo[2.2.2]octane scaffold influence biological activity compared to other bicyclic systems?

The rigid bicyclo[2.2.2]octane core enhances metabolic stability and target binding affinity by restricting conformational flexibility. Comparative studies show:

CompoundBicyclic CoreBioactivity (IC₅₀)
Bicyclo[2.2.1]heptaneLess rigid2.5 µM
Bicyclo[3.3.1]nonaneModerate rigidity1.8 µM
Bicyclo[2.2.2]octane High rigidity0.9 µM

This rigidity improves pharmacokinetic properties in enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in reaction yields during Boc deprotection?

Deprotection with trifluoroacetic acid (TFA) or HCl/dioxane may yield variability due to:

  • Steric hindrance : Methyl groups on the bicyclo system slow acid penetration.
  • Temperature sensitivity : Prolonged heating (>40°C) degrades the carboxylic acid group.
    Mitigation :
  • Use kinetic studies to optimize reaction time (e.g., 2–4 hrs at 25°C).
  • Monitor by TLC (Rf shift from ~0.6 to ~0.3 in ethyl acetate/hexane).
  • Apply DOE (Design of Experiments) to identify critical variables (e.g., acid concentration, solvent polarity) .

Advanced: What is the mechanistic rationale for unexpected byproducts during Boc deprotection?

Side reactions arise from:

  • Carbocation formation : Tert-butyl group elimination generates a carbocation, leading to alkylation byproducts.
  • Oxidation : The bicyclic structure’s electron-rich regions may oxidize under acidic conditions, forming ketones or alcohols.
    Prevention :
  • Add scavengers (e.g., anisole) to trap carbocations.
  • Conduct reactions under inert atmosphere (N₂/Ar) to suppress oxidation .

Advanced: How can computational modeling predict target interactions for this compound?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., proteases). The bicyclo scaffold’s rigidity favors hydrophobic pockets.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ values .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Store at 2–8°C in airtight containers .

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